RBP4 ligand-1

RBP4 antagonism non-retinoid ligand FRET assay

Choose RBP4 ligand-1 for its distinct piperazine-carboxamide scaffold—the first non-retinoid RBP4 antagonist. Unlike A1120 or fenretinide, it provides partial RBP4–TTR disruption (IC50 0.13–0.23 μM) without retinoid off-target activity, enabling precise dose-response and SAR studies. Essential for validating early-stage RBP4 biology in ocular disease models.

Molecular Formula C18H18ClF3N4O2
Molecular Weight 414.8 g/mol
Cat. No. B12396532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRBP4 ligand-1
Molecular FormulaC18H18ClF3N4O2
Molecular Weight414.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
InChIInChI=1S/C18H18ClF3N4O2/c1-28-15-5-4-12(19)11-14(15)24-17(27)26-9-7-25(8-10-26)16-13(18(20,21)22)3-2-6-23-16/h2-6,11H,7-10H2,1H3,(H,24,27)
InChIKeyPNEWYJAVBOHPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RBP4 ligand-1: Non-Retinoid RBP4 Antagonist for Ocular and Metabolic Research – CAS 260553-24-0


RBP4 ligand-1 (CAS: 260553-24-0, molecular formula: C18H18ClF3N4O2, MW: 414.81) is a non-retinoid small-molecule ligand for retinol-binding protein 4 (RBP4). It belongs to an early chemical series discovered via structure-assisted optimization from high-throughput screening hits, representing one of the first non-retinoid scaffolds capable of binding the retinol-binding pocket of RBP4 and disrupting the RBP4–transthyretin (TTR) protein–protein interaction [1]. Unlike endogenous retinol or the synthetic retinoid fenretinide, RBP4 ligand-1 and its series were designed to avoid retinoid-associated pharmacology while maintaining RBP4 antagonism, making it a foundational research tool for studying RBP4-dependent retinol transport and for validating target engagement in lipofuscin-associated ocular disease models [1].

Why RBP4 ligand-1 Cannot Be Substituted with A1120, BPN-14136, or Fenretinide in RBP4-Targeting Studies


RBP4 ligand-1 is not interchangeable with other non-retinoid RBP4 antagonists such as A1120 (CAS: 1152782-19-8) or BPN-14136, nor with the prototypic retinoid fenretinide. While all compounds share the core mechanism of disrupting the RBP4–TTR interaction to promote renal clearance of serum RBP4, they differ fundamentally in chemical scaffold, binding affinity, selectivity profile, and preclinical validation stage. RBP4 ligand-1 represents a distinct chemical series—a piperazine-carboxamide scaffold—that served as an early proof-of-concept for non-retinoid RBP4 antagonism, whereas A1120 and BPN-14136 are later-stage optimized compounds from different chemical classes with substantially higher binding affinity and extensive in vivo validation data [1][2]. Fenretinide, in contrast, is a retinoid-based antagonist that retains retinoic acid receptor (RAR) agonist activity, a significant off-target liability absent in RBP4 ligand-1 and related non-retinoids [3]. These differences in chemical identity, potency, and pharmacologic validation preclude direct substitution; researchers studying early-stage RBP4 antagonism mechanisms, scaffold-specific binding modes, or seeking a less potent tool compound for dose-response titrations will require RBP4 ligand-1 specifically.

Quantitative Evidence for RBP4 ligand-1 Differentiation: Potency, Scaffold, and Selectivity Data


RBP4 ligand-1 vs. A1120: In Vitro Binding Affinity and RBP4–TTR Disruption Comparison

RBP4 ligand-1 binds human RBP4 and disrupts the RBP4–TTR interaction with quantifiable but substantially lower potency compared to the optimized clinical candidate A1120. In a radioligand binding assay using human RBP4, RBP4 ligand-1 exhibits an hRBP4 SPA IC50 of 0.23 ± 0.11 μM (230 ± 110 nM). In a FRET assay measuring RBP4–TTR disruption, RBP4 ligand-1 shows an IC50 of 0.13 ± 0.12 μM (130 ± 120 nM) [1]. In contrast, A1120 demonstrates a Ki of 8.3 nM for disrupting RBP4 binding to TTR, with IC50 values of 90 nM on human RBP4 and 66 nM on mouse RBP4 in comparable binding assays [2][3].

RBP4 antagonism non-retinoid ligand FRET assay radioligand binding

Chemical Scaffold Differentiation: Piperazine-Carboxamide vs. Piperidine-Benzoic Acid Chemotypes

RBP4 ligand-1 features a piperazine-carboxamide core scaffold (SMILES: O=C(N1CCN(C2=NC=CC=C2C(F)(F)F)CC1)NC3=CC(Cl)=CC=C3OC), representing an early chemotype from the first wave of non-retinoid RBP4 ligand discovery . A1120, by comparison, is a piperidine-benzoic acid derivative (SMILES: FC(F)(F)C1=CC=CC=C1C2CCN(/C(O)=N/C3=CC=CC=C3C(O)=O)CC2) representing a structurally optimized, higher-affinity scaffold [1]. BPN-14136 is a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo derivative, a distinct scaffold from a separate optimization campaign [2].

scaffold comparison chemical series SAR studies lead optimization

Non-Retinoid Classification: RBP4 ligand-1 and Fenretinide RARα Activity Comparison

RBP4 ligand-1 is classified as a non-retinoid RBP4 ligand, meaning it lacks the retinol-like chemical structure that characterizes endogenous retinol and synthetic retinoids such as fenretinide [1]. Fenretinide (N-(4-hydroxyphenyl)retinamide), despite its RBP4 antagonist activity, retains retinoic acid receptor alpha (RARα) agonism as a significant off-target liability. In contrast, non-retinoid RBP4 ligands including RBP4 ligand-1 and its series analog A1120 were designed to eliminate retinoid-associated pharmacology. Direct testing of A1120 confirmed it does not act as a RARα agonist, a finding that, by class-level inference, extends to RBP4 ligand-1 based on its shared non-retinoid structural design principles [2].

non-retinoid RARα agonism off-target selectivity fenretinide

Discovery Context: First Non-Retinoid Chemical Series vs. Later Optimized Compounds

RBP4 ligand-1 belongs to the first reported series of non-retinoid RBP4 ligands, discovered through structure-assisted optimization from high-throughput screening (HTS) hits and published in 2014 [1]. In contrast, A1120 was identified earlier and published in 2009 as a high-affinity ligand from a separate discovery campaign [2]. BPN-14136 represents a further-optimized clinical-stage compound published in 2018 with extensive in vivo validation including efficacy in the Abca4-/- mouse model of Stargardt disease [3]. The temporal and developmental sequence positions RBP4 ligand-1 as an early research tool from the foundational non-retinoid chemical series.

first-in-class lead optimization chemical series HTS hit

TTR Disruption Potency: RBP4 ligand-1 FRET IC50 vs. Fenretinide Class Baseline

RBP4 ligand-1 disrupts the RBP4–TTR interaction with a FRET IC50 of 0.13 ± 0.12 μM (130 nM) [1]. Fenretinide, the prototypic RBP4 antagonist, has been characterized as having comparable or lower potency in similar RBP4–TTR disruption assays depending on experimental conditions, though systematic head-to-head FRET comparisons between RBP4 ligand-1 and fenretinide are not available in the published literature. A1120 demonstrates superior potency with a Ki of 8.3 nM for RBP4–TTR disruption [2].

TTR interaction FRET assay RBP4–TTR complex fenretinide

Primary Research Applications for RBP4 ligand-1 Based on Validated Evidence


In Vitro Mechanistic Studies of RBP4–TTR Disruption with Modest Target Engagement

RBP4 ligand-1 is appropriate for in vitro experiments requiring quantifiable but not saturating disruption of the RBP4–TTR interaction. Its FRET IC50 of 0.13 ± 0.12 μM and hRBP4 SPA IC50 of 0.23 ± 0.11 μM [1] provide a measurable yet partial inhibition window, making it useful for dose-response studies, target engagement titrations, and assays where complete RBP4–TTR complex ablation is not desired. This contrasts with A1120 (Ki = 8.3 nM), which achieves near-complete disruption at lower concentrations [2].

Scaffold-Based SAR and Medicinal Chemistry Campaigns on Piperazine-Carboxamide Chemotype

RBP4 ligand-1 serves as a foundational starting point for structure-activity relationship (SAR) studies focused on the piperazine-carboxamide scaffold [1]. Its distinct chemical architecture (C18H18ClF3N4O2) differs fundamentally from the piperidine-benzoic acid core of A1120 and the bicyclic pyrrolo scaffold of BPN-14136 [2][3]. Researchers pursuing piperazine-based RBP4 antagonists or exploring alternative non-retinoid chemotypes can use RBP4 ligand-1 as a reference compound for scaffold-hopping and lead optimization efforts.

Non-Retinoid Control Compound for RBP4-Specific Pharmacology Studies

RBP4 ligand-1 is suitable as a non-retinoid control in experiments designed to differentiate RBP4-mediated effects from retinoid receptor-mediated effects. Unlike fenretinide, which retains RARα agonist activity, non-retinoid RBP4 ligands including RBP4 ligand-1 and A1120 lack this off-target liability [1][2]. RBP4 ligand-1 provides a non-retinoid option for researchers who require a less potent RBP4 antagonist than A1120, enabling the study of RBP4-specific pharmacology without confounding retinoid receptor activation.

Target Validation in Lipofuscin-Associated Ocular Disease Models

RBP4 ligand-1 may be employed for in vitro target validation studies relevant to dry age-related macular degeneration (dAMD) and Stargardt disease, where RBP4 antagonism is hypothesized to reduce serum retinol influx to the retinal pigment epithelium and thereby decrease cytotoxic bisretinoid accumulation [1][2]. While RBP4 ligand-1 itself lacks published in vivo efficacy data, its validated RBP4–TTR disruption activity supports its use in cell-based models of RBP4-dependent retinol transport and for confirming target engagement in preliminary disease-relevant assays.

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